Ethyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridazine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides.
Thioacetylation: The thioacetyl group is introduced by reacting the pyridazine derivative with a thioacetic acid derivative.
Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions involving diamines and suitable electrophiles.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate: Unique due to its specific combination of functional groups.
Other Piperazine Derivatives: Compounds such as aripiprazole and quetiapine also contain piperazine rings but differ in their additional functional groups and overall structure.
Other Pyridazine Derivatives: Compounds like pyridazine-based inhibitors have different substituents that confer distinct biological activities.
Uniqueness
This compound is unique due to its combination of a piperazine ring, a pyridazine ring, and a benzamide group, which may confer specific biological activities not seen in other compounds.
Properties
IUPAC Name |
ethyl 4-[2-(6-benzamidopyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-2-29-20(28)25-12-10-24(11-13-25)18(26)14-30-17-9-8-16(22-23-17)21-19(27)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRTXXHMMVFMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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